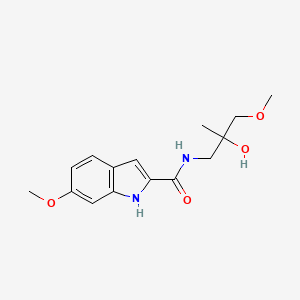

N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide

Description

The substituent at the N-position, 2-hydroxy-3-methoxy-2-methylpropyl, introduces hydrophilic and steric features that may influence pharmacokinetics and target binding. This compound’s 6-methoxyindole moiety differentiates it from analogs with substitutions at other positions (e.g., 5-methoxy or 4,6-dimethoxy), which are discussed in the evidence .

Propriétés

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-15(19,9-20-2)8-16-14(18)13-6-10-4-5-11(21-3)7-12(10)17-13/h4-7,17,19H,8-9H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQXCHKOCKTDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=C(N1)C=C(C=C2)OC)(COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate amine under coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with others using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Biological Activities

Antioxidant Properties

Research indicates that indole derivatives, including those with carboxamide functionalities, exhibit significant antioxidant activities. A study demonstrated that certain indole derivatives showed strong inhibitory effects on superoxide anion production and lipid peroxidation, which are crucial for mitigating oxidative stress in biological systems . This suggests that N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide may possess similar antioxidant properties, contributing to its potential therapeutic benefits.

Inhibitory Effects on Enzymes

The carboxamide moiety present in this compound allows for interactions with various enzymes and proteins, potentially inhibiting their activity. For example, indole carboxamide derivatives have been studied for their inhibitory effects against HIV-1 and renin enzymes, which are critical targets in antiviral and antihypertensive therapies . The ability to form hydrogen bonds with these biological macromolecules enhances the compound's pharmacological profile.

Synthetic Strategies

The synthesis of this compound can be achieved through various chemical reactions involving indole derivatives. The acylation of indoles is a common method used to introduce carboxamide groups effectively. This reaction often utilizes reagents such as isocyanates or acyl chlorides under controlled conditions to yield high-purity products .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Studies have shown that modifications at the indole ring and the carboxamide position significantly influence the compound's inhibitory potency against specific targets. For instance, variations in substituents can enhance binding affinity and selectivity towards enzyme active sites, thereby improving therapeutic efficacy .

Potential Therapeutic Uses

Anticancer Activity

Indole derivatives have been investigated for their anticancer properties, with several compounds demonstrating the ability to inhibit tumor growth in vitro and in vivo. The presence of methoxy and carboxamide groups in this compound may enhance its cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity through modulation of inflammatory pathways. Indoles are known to interact with cyclooxygenase enzymes, which are pivotal in the inflammatory response. Thus, this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Case Study 1: Antioxidant Activity Evaluation

A series of indole carboxamides were synthesized and tested for antioxidant activity using assays measuring superoxide dismutase (SOD) inhibition. Compounds similar to this compound exhibited over 90% inhibition of superoxide production, indicating strong antioxidant potential.

Case Study 2: Inhibitory Activity Against HIV

In a study evaluating the inhibitory effects of various indole derivatives on HIV replication, compounds containing the carboxamide group showed IC50 values in the nanomolar range, suggesting high efficacy as antiviral agents.

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Research Implications and Gaps

- However, its 6-methoxy group and polar N-substituent could modulate efficacy.

- Further in vivo studies are needed to validate this.

Activité Biologique

N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide, with CAS Number 1788842-70-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant case studies.

Molecular Characteristics

The compound's molecular formula is with a molecular weight of 292.33 g/mol. The structure includes an indole moiety, which is often associated with various pharmacological activities.

| Property | Value |

|---|---|

| CAS Number | 1788842-70-5 |

| Molecular Formula | C₁₅H₂₀N₂O₄ |

| Molecular Weight | 292.33 g/mol |

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Specifically, indole derivatives have been shown to modulate the activity of proteins such as SIRT5, which plays a critical role in cellular metabolism and stress responses .

Potential Targets:

- SIRT5 : This protein regulates metabolic enzymes through post-translational modifications like deacetylation and desuccinylation.

- Glycolytic Enzymes : Indole derivatives can influence glycolytic flux by modifying enzyme activities, which may have implications in cancer metabolism .

Biological Activities

The biological activities of this compound are still under investigation, but preliminary studies suggest potential effects on:

- Anticancer Activity : Indole derivatives have been linked to the inhibition of cancer cell proliferation through modulation of metabolic pathways and apoptosis induction.

- Neuroprotective Effects : Some studies indicate that indole compounds may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

- Antitumor Activity : A study evaluating the effects of similar indole derivatives demonstrated significant inhibition of tumor growth in vitro and in vivo models. These compounds induced apoptosis in cancer cells by activating caspase pathways .

- Neuroprotection : Research on related compounds indicated that they could reduce neuroinflammation and oxidative damage in neuronal cultures, highlighting their potential for treating conditions like Alzheimer's disease .

- Metabolic Regulation : Investigations into the metabolic effects of indole compounds revealed that they could enhance insulin sensitivity and regulate glucose metabolism through modulation of SIRT5 activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(2-hydroxy-3-methoxy-2-methylpropyl)-6-methoxy-1H-indole-2-carboxamide?

- Methodology : The compound can be synthesized via condensation reactions using 3-formylindole-2-carboxylic acid derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with substituted amines (e.g., 2-amino-4-oxo-thiazol-5-ylidene derivatives) in acetic acid under controlled conditions yields indole-2-carboxamide analogs .

- Key Steps :

- Use sodium acetate as a base to facilitate condensation.

- Purify via recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm substituent positions (e.g., methoxy groups at C6 and C3') and amide bond formation. For example, δ 12.30 (s, 1H) in NMR corresponds to the indole NH proton .

- HRMS : Validate molecular weight with exact mass matching (e.g., [M + H] at m/z 335.0393 for similar indole-2-carboxamides) .

- Elemental Analysis : Confirm purity (>95%) through C, H, N percentages .

Q. What structural analogs are relevant for comparative studies?

- Examples :

- 6-Methoxy-1H-indole-3-carboxylic acid derivatives : These share the methoxy-indole core and are used to study substituent effects on solubility and reactivity .

- N-(Benzoylphenyl)-1H-indole-2-carboxamides : Evaluated for lipid-lowering effects, providing insights into structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers design SAR studies to optimize biological activity?

- Strategy :

- Modify Substituents : Replace the 2-hydroxy-3-methoxy-2-methylpropyl group with other amines (e.g., pyridinyl or benzothiazolyl) to assess impact on target binding .

- Activity Testing : Use Mycobacterium growth inhibition assays (e.g., MIC values) to correlate structural changes with potency .

Q. How should contradictory spectral or bioactivity data be resolved?

- Case Study : If NMR shows unexpected splitting in the methoxy region (δ 3.8–4.1), consider:

- Stereochemical impurities : Check recrystallization conditions to ensure enantiomeric purity .

- Solvent Artifacts : Re-run spectra in DMSO-d6 to eliminate solvent-shift discrepancies .

Q. What strategies improve low yields in amide bond formation during synthesis?

- Optimization Steps :

- Catalyst Screening : Use HOBt/DCC coupling agents to enhance reaction efficiency .

- Temperature Control : Extend reflux time (5–7 hours) to drive condensation to completion .

- Byproduct Removal : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- Tools :

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .

- ADMET Prediction : Use SwissADME to estimate logS (solubility) and BBB permeability based on methoxy and hydroxy substituents .

Key Considerations

- Avoid BenchChem/PubChem Data : Prioritize peer-reviewed synthesis protocols (e.g., Biopolymers and Cell) over commercial databases .

- Contradictory Evidence : Cross-validate spectral data from independent sources (e.g., elemental analysis + HRMS) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.